

# Depolymerization of polyesters using Ru-MACHO-BH catalyst

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## Compound of Interest

Compound Name: Ru-MACHO(regR)-BH

Cat. No.: B1516256

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Application Note: High-Efficiency Hydrogenative Depolymerization of Polyesters using Ru-MACHO®-BH

## Executive Summary & Strategic Rationale

The transition from a linear to a circular polymer economy necessitates the development of depolymerization technologies that are both atom-economic and energy-efficient. While hydrolysis and methanolysis are established for polyesters, they often yield carboxylic acids or esters requiring further downstream processing.

Hydrogenative depolymerization offers a direct route to high-value diols (monomers) using molecular hydrogen. This protocol details the application of Ru-MACHO®-BH, a benchmark manganese-pincer complex derivative, which exhibits exceptional chemoselectivity and activity for ester reduction. Unlike its chloride precursor (Ru-MACHO®), the borohydride form (Ru-MACHO®-BH) allows for operation under milder base conditions, minimizing side reactions such as aldol condensation or unwanted transesterification during the heating ramp.

Key Advantages of this Protocol:

- Direct Conversion: One-step transformation of waste plastic to diols (e.g., PLA

1,2-Propanediol).

- High T.O.N.: Turnover numbers exceeding 2,000-5,000 depending on substrate purity.
- Mechanistic Precision: Utilizes metal-ligand cooperation (MLC) for outer-sphere hydrogenation.

## Catalyst Profile & Handling

Ru-MACHO®-BH is a robust precatalyst, but its active hydride species is sensitive to oxygen and moisture. Strict anaerobic techniques are required during the setup phase.

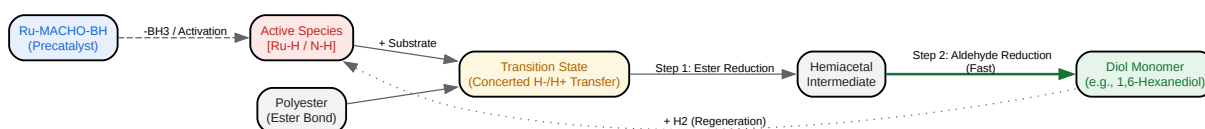
Property	Specification
Chemical Name	Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
Trade Name	Ru-MACHO®-BH
CAS Number	1295649-41-0
Formula	C <sub>29</sub> H <sub>34</sub> BNOP <sub>2</sub> Ru
Appearance	White to pale yellow powder
Air Stability	Solid: Stable (store under inert gas recommended).[1] Solution: Air-sensitive.[2][3]
Solubility	Soluble in THF, Toluene, CH <sub>2</sub> Cl <sub>2</sub> ; insoluble in Hexane, Water.

Handling Precaution: While the solid is relatively stable, the borohydride ligand can slowly decompose if exposed to moisture. Always handle inside an Argon/Nitrogen-filled glovebox or using Schlenk lines.

## Mechanistic Insight: Metal-Ligand Cooperation

The efficiency of Ru-MACHO-BH stems from the PNP pincer ligand.[4] Unlike classical hydrogenation where the substrate binds to the metal, this catalyst operates via an outer-sphere mechanism.

- **Activation:** The  $\text{BH}_4$  ligand serves as a hydride reservoir. Upon thermal activation or reaction with solvent/base, the active catalytic species  $[\text{Ru-H}(\text{PNP})]$  is generated.
- **$\text{H}_2$  Splitting:** Molecular  $\text{H}_2$  is heterolytically cleaved across the Ru-N bond, forming the energetic Ru-H (hydride) and N-H (proton) centers.
- **Hydride Transfer:** The catalyst delivers  $\text{H}^-$  to the ester carbonyl carbon and  $\text{H}^+$  to the carbonyl oxygen simultaneously. This concerted step avoids high-energy charged intermediates.



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Caption: The catalytic cycle relies on the bifunctional PNP ligand facilitating  $\text{H}_2$  splitting and transfer without requiring substrate coordination to the metal center.

## Standard Operating Procedure (SOP)

Objective: Depolymerization of Polycaprolactone (PCL) or Polylactic Acid (PLA).

## Reagents & Preparation[5][6][7][8]

- **Catalyst:** Ru-MACHO®-BH (0.05 - 0.1 mol% relative to monomer repeat unit).
- **Solvent:** THF or Toluene (Anhydrous, <50 ppm  $\text{H}_2\text{O}$ ). Note: Water poisons the hydride species.
- **Base Additive:** Potassium tert-butoxide (KOtBu). Ratio: Base/Catalyst = 10:1 to 50:1.
- **Hydrogen Gas:** Ultra-high purity (Grade 5.0).

## Experimental Workflow

### Step 1: Glovebox Loading

- Weigh the waste plastic (e.g., 2.0 g of PLA pellets). If pellets are large, cryo-mill to <1mm powder to improve dissolution kinetics.
- Prepare a stock solution of Ru-MACHO-BH in THF.
- In a stainless steel autoclave (e.g., Parr 4560 series) liner, add:
  - Plastic Substrate<sup>[5][6]</sup>
  - Solvent (Concentration: 0.5 - 1.0 M based on monomer unit).
  - KOtBu (1-5 mol% relative to substrate).<sup>[7]</sup>
  - Catalyst solution.
- Seal the autoclave head loosely before bringing it out (or seal fully if compatible).

### Step 2: Pressurization & Reaction

- Connect the autoclave to the H<sub>2</sub> manifold.
- Purge Cycle: Pressurize to 10 bar H<sub>2</sub>, stir for 1 min, vent to 1 bar. Repeat 3 times to remove Argon/Air.
- Final Charge: Pressurize to 50 bar (5.0 MPa) H<sub>2</sub>.
- Heating: Heat to 100°C (for PLA) or 140°C (for PCL/PET).
- Stirring: Set stirring to maximum stable RPM (e.g., 1000 rpm). Critical: Hydrogenation is often mass-transfer limited. High shear is required to dissolve H<sub>2</sub> into the liquid phase.

### Step 3: Monitoring (Self-Validating System)

- Pressure Drop: A successful reaction will show a distinct pressure drop beyond the thermal expansion calculation.
  - Calculation: For every mole of ester bond cleaved, 2 moles of H<sub>2</sub> are consumed.

- Time: Run for 16–24 hours.

#### Step 4: Workup

- Cool reactor to room temperature. Vent H<sub>2</sub> slowly (in a fume hood).
- Open reactor. The solution should be clear (homogeneous). If solid polymer remains, conversion is incomplete.
- Quench: Add a few drops of dilute HCl or expose to air to deactivate the catalyst.
- Analysis: Filter through Celite. Analyze filtrate via GC-FID or <sup>1</sup>H NMR.

## Case Studies & Substrate Scope

The following data summarizes typical yields obtained using this protocol.

Table 1: Depolymerization Performance Metrics

Substrate	Target Monomer	Solvent	Temp (°C)	H <sub>2</sub> Pressure	Time (h)	Yield (%)
PLA (Polylactic acid)	1,2-Propanediol	THF	80-100	50 bar	16	> 99%
PCL (Polycaprolactone)	1,6-Hexanediol	Toluene	140	50 bar	24	> 99%
PET (Polyethylene terephthalate)	1,4-Benzenedimethanol	THF/MeOH (4:1)	140-150	50 bar	48	85-95%*

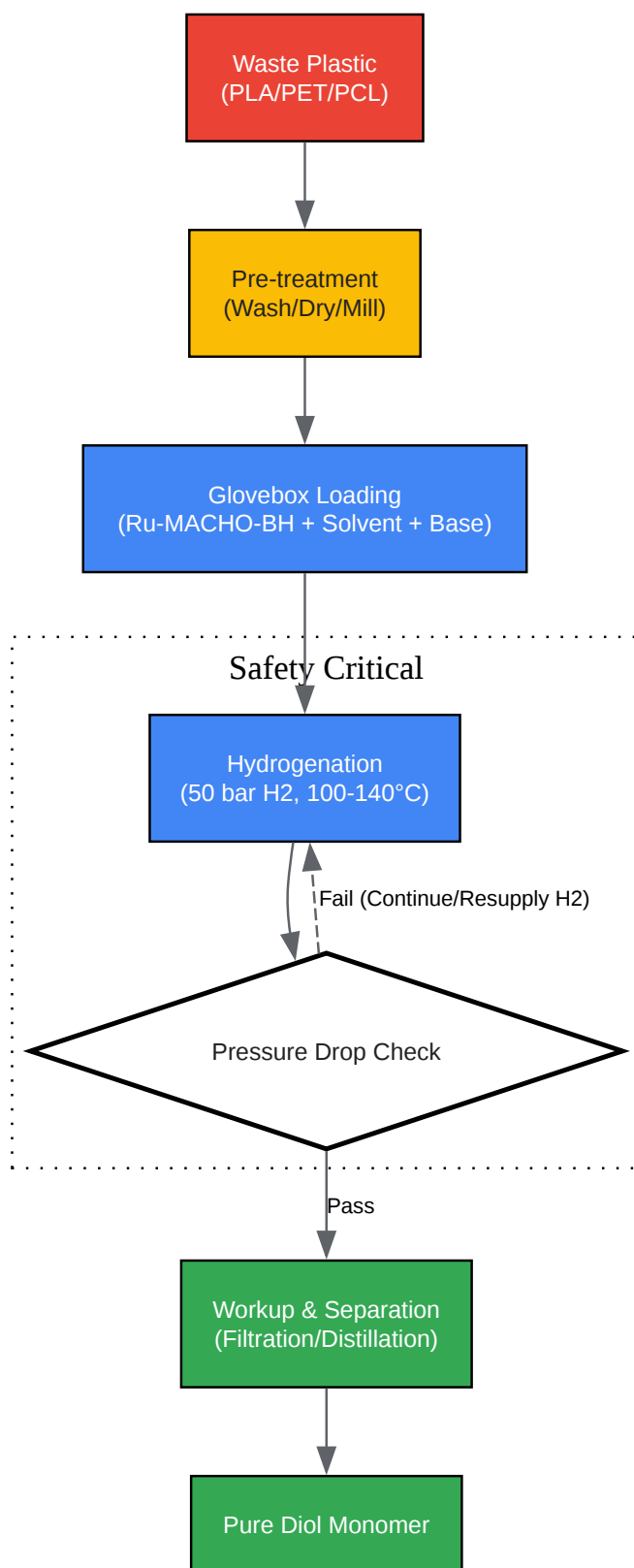
\*Note: PET is more challenging due to low solubility. A co-solvent (Methanol) and higher temperatures are often required to induce initial glycolysis/solubility.

## Troubleshooting & Optimization

This protocol is designed to be self-validating. Use the logic flow below to diagnose failures.

- Issue: No Pressure Drop / Low Yield.
  - Check 1 (Purity): Was the plastic washed? Additives/plasticizers in waste plastic can poison the Ru center. Recrystallize the plastic or increase catalyst loading to 0.5 mol%.
  - Check 2 (Water): Did the solution turn black/precipitate immediately? This indicates catalyst decomposition by moisture. Dry solvents over molecular sieves (3Å).
  - Check 3 (Mass Transfer): Is the stirring sufficient? The reaction rate is defined by (gas-liquid mass transfer coefficient).
- Issue: Product is a mix of Alcohol and Ester.
  - Diagnosis: Incomplete hydrogenation.
  - Solution: Increase H<sub>2</sub> pressure to 60-70 bar or extend reaction time. Ensure the H<sub>2</sub> reservoir is not empty (if using a constant pressure feed).

## Process Workflow Diagram



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Caption: End-to-end workflow for converting solid plastic waste into liquid chemical building blocks.

## References

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